(1-Methylpiperidin-4-yl)methanamine dihydrochloride
Overview
Description
(1-Methylpiperidin-4-yl)methanamine dihydrochloride: is a chemical compound with the empirical formula C7H16N2 · 2HCl and a molecular weight of 201.14 g/mol . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in research and industrial applications due to its unique chemical properties.
Biochemical Analysis
Biochemical Properties
(1-Methylpiperidin-4-yl)methanamine dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. The interaction between this compound and acetylcholinesterase results in the inhibition of the enzyme’s activity, leading to an increase in acetylcholine levels. This interaction is crucial for studying the effects of acetylcholine on various physiological processes .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell growth and differentiation. Additionally, this compound can alter gene expression by affecting transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active site of acetylcholinesterase, inhibiting its activity and leading to an accumulation of acetylcholine. This inhibition can result in various physiological effects, such as increased muscle contraction and enhanced cognitive function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term exposure to the compound may also result in changes in cellular function, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can result in significant physiological changes. For example, high doses of this compound have been associated with toxic effects, such as neurotoxicity and hepatotoxicity. It is important to determine the appropriate dosage to avoid adverse effects while achieving the desired biochemical outcomes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, the compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that can be further processed or excreted. The effects of this compound on metabolic flux and metabolite levels are important considerations in understanding its overall impact on cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, this compound can localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues can also influence its overall activity and effectiveness .
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific proteins and enzymes. The subcellular localization of the compound can influence its overall effectiveness and impact on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methylpiperidin-4-yl)methanamine dihydrochloride typically involves the reaction of 1-methylpiperidine with formaldehyde and hydrogen chloride . The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined in precise ratios. The reaction mixture is then subjected to purification processes such as distillation and crystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (1-Methylpiperidin-4-yl)methanamine dihydrochloride can undergo oxidation reactions, typically using oxidizing agents like or .
Reduction: This compound can be reduced using reducing agents such as or .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding derivatives.
Reduction: Formation of .
Substitution: Formation of N-alkylated or N-acylated derivatives.
Scientific Research Applications
Chemistry: (1-Methylpiperidin-4-yl)methanamine dihydrochloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of piperidine derivatives on biological systems. It is often used in the synthesis of biologically active molecules .
Medicine: It is used in the synthesis of compounds with analgesic and anesthetic properties .
Industry: In industrial applications, this compound is used as a building block for the synthesis of various chemicals, including polymers and resins .
Mechanism of Action
The mechanism of action of (1-Methylpiperidin-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets in biological systems. It primarily acts on neurotransmitter receptors in the central nervous system, modulating their activity and leading to various physiological effects . The compound’s effects are mediated through pathways involving G-protein coupled receptors and ion channels .
Comparison with Similar Compounds
- (1-Methyl-4-piperidinyl)methanamine
- (6-Amino-2-pyridinyl)(1-methyl-4-piperidinyl)methanone dihydrochloride
- 4-(4-Methylpiperazin-1-yl)methylbenzoic acid dihydrochloride .
Uniqueness: (1-Methylpiperidin-4-yl)methanamine dihydrochloride is unique due to its specific methylation at the piperidine ring, which imparts distinct chemical and biological properties. This methylation enhances its lipophilicity , allowing it to cross biological membranes more efficiently and interact with specific molecular targets .
Properties
IUPAC Name |
(1-methylpiperidin-4-yl)methanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.2ClH/c1-9-4-2-7(6-8)3-5-9;;/h7H,2-6,8H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJOPPLGHTCLBJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20657378 | |
Record name | 1-(1-Methylpiperidin-4-yl)methanamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20657378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187582-53-1 | |
Record name | 1-(1-Methylpiperidin-4-yl)methanamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20657378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Aminomethyl)-1-methylpiperidine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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